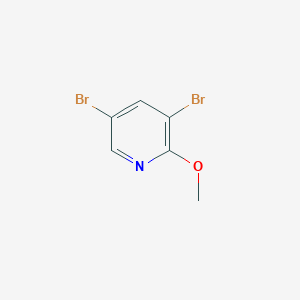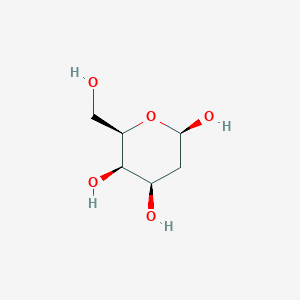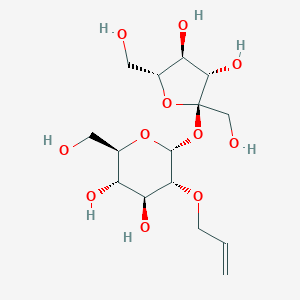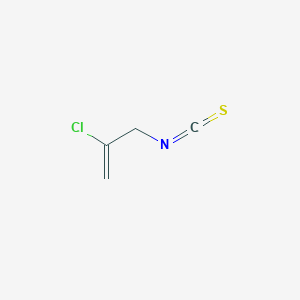
1-(3,4-二甲氧基苄基)-6,7-二甲氧基-1,2,3,4-四氢异喹啉
描述
Synthesis Analysis
The synthesis of 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and related compounds often involves complex reactions including electrochemical oxidation, cyclisation, and alkylation processes. Studies have explored the anodic oxidation of related compounds, yielding products like 2,3,7,9-tetramethoxy-11-(N-methylacetamido)dibenzo[a,e]cycloheptatrien-5-one, and have attempted the synthesis of 2-acyl-4-benzyl-1,2,3,4-tetrahydroisoquinolines through various reactions (Sainsbury, Todd, 1992). The electrochemical oxidation and cyclisation methods are pivotal in forming the complex structure of this compound, indicating the multifaceted approaches needed for its synthesis (Carmody, Sainsbury, Newton, 1980).
Molecular Structure Analysis
The molecular structure of 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is characterized by the presence of methoxy groups and a benzyl component, contributing to its unique chemical properties. The structural elucidation often involves advanced techniques like X-ray diffractometry to determine the absolute configurations of optical antipodes, as seen in related compounds (Mondeshka, Angelova, Stensland, Werner, Ivanov, 1992). These studies highlight the importance of stereochemistry in the biological activity and physical properties of these molecules.
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including electrochemical oxidations that lead to the formation of complex products. The electrochemical oxidation of related compounds has been explored, highlighting the versatility and reactivity of the tetrahydroisoquinoline skeleton in synthesizing new compounds with potentially interesting properties (Kametani, Takahashi, Sugahara, Koizumi, Fukumoto*, 1971).
Physical Properties Analysis
The physical properties of 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. The presence of methoxy groups and the benzyl component affect its solubility in various solvents and its crystalline form. X-ray crystallography studies on similar compounds have shown how the methoxy groups and the phenyl substituent influence the molecular conformation and crystal packing (Argay, Fülöp, Kălmăn, Fülöp, Bernáth, 1995).
Chemical Properties Analysis
The chemical properties of 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline include its reactivity in various chemical reactions, such as alkylation, cyclisation, and oxidation. These reactions not only highlight the compound's reactivity but also its potential to form various derivatives with different chemical and biological activities. The studies on the electrochemical oxidation and synthesis of related compounds provide insights into the chemical versatility and potential applications of this tetrahydroisoquinoline derivative.
科学研究应用
Application 1: Solubilizing Protective Group for the Deposition of Aromatic Thiolate Monolayers
- Summary of Application: The 3,4-dimethoxybenzyl group is used as a protective group for the thiol moiety. This increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation .
- Methods of Application: The protective group is introduced to the thiol moiety, which increases the solubility and stability of the precursor. The protective group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid) .
- Results or Outcomes: For a series of substituted terphenylthiols as model systems, it could be demonstrated that the resulting self-assembled monolayers (SAMs) have the same structure and quality as the ones obtained from the respective unprotected thiols .
Application 2: Fuel for Microbial Fuel Cell
- Summary of Application: 3,4-Dimethoxybenzyl alcohol is used as the fuel of the microbial fuel cell (MFC) to generate power .
- Methods of Application: The alcohol is introduced into the anode chamber of a microbial fuel cell, where it is metabolized by bacteria to generate electricity .
- Results or Outcomes: The use of 3,4-Dimethoxybenzyl alcohol as a fuel source in microbial fuel cells can lead to the generation of electricity .
Application 3: Synthesis of Cyclotriveratrylene
- Summary of Application: Veratrole alcohol, which is 3,4-Dimethoxybenzyl alcohol, is the raw material for the synthesis of cyclotriveratrylene .
- Methods of Application: The alcohol is used as a starting material in the synthesis of cyclotriveratrylene, a macrocycle used in host-guest chemistry .
- Results or Outcomes: The synthesis of cyclotriveratrylene from 3,4-Dimethoxybenzyl alcohol allows for the production of this macrocycle, which has applications in host-guest chemistry .
Application 2: Fuel for Microbial Fuel Cell
- Summary of Application: 3,4-Dimethoxybenzyl alcohol is used as the fuel of the microbial fuel cell (MFC) to generate power .
- Methods of Application: The alcohol is introduced into the anode chamber of a microbial fuel cell, where it is metabolized by bacteria to generate electricity .
- Results or Outcomes: The use of 3,4-Dimethoxybenzyl alcohol as a fuel source in microbial fuel cells can lead to the generation of electricity .
Application 3: Synthesis of Cyclotriveratrylene
- Summary of Application: Veratrole alcohol, which is 3,4-Dimethoxybenzyl alcohol, is the raw material for the synthesis of cyclotriveratrylene .
- Methods of Application: The alcohol is used as a starting material in the synthesis of cyclotriveratrylene, a macrocycle used in host-guest chemistry .
- Results or Outcomes: The synthesis of cyclotriveratrylene from 3,4-Dimethoxybenzyl alcohol allows for the production of this macrocycle, which has applications in host-guest chemistry .
属性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h5-6,10-12,16,21H,7-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWQTVWJNHKSCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6429-04-5 (hydrochloride) | |
| Record name | Tetrahydropapaverine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013074312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701018689 | |
| Record name | (+/-)-N-Norlaudanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701018689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
13074-31-2 | |
| Record name | (±)-Tetrahydropapaverine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13074-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydropapaverine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013074312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-N-Norlaudanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701018689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.683 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(Chloroacetyl)amino]benzoic acid](/img/structure/B79361.png)









![(13S-cis)-13-ethyl-7,11,12,13,16,17-hexahydro-3-methoxy-6H-cyclopenta[a]phenantren-17-ol](/img/structure/B79381.png)

